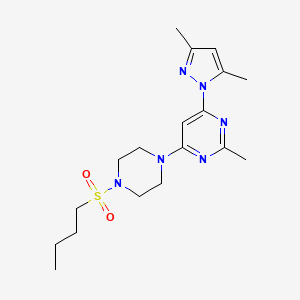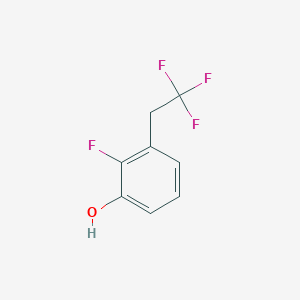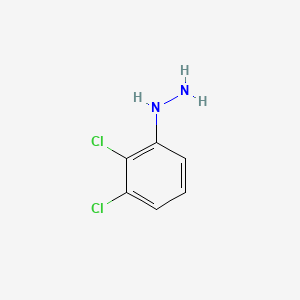
3-(2-Bromo-6-fluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromo-6-fluorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 1891959-38-8 . It has a linear formula of C9H10BrFO .
Molecular Structure Analysis
The InChI code for “3-(2-Bromo-6-fluorophenyl)propan-1-ol” is 1S/C9H10BrFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further connected to a propan-1-ol group.Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Bromo-6-fluorophenyl)propan-1-ol” is 233.08 . Other physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Synthetic Methodologies and Intermediates
A significant area of application for compounds like “3-(2-Bromo-6-fluorophenyl)propan-1-ol” is in synthetic organic chemistry as intermediates for the synthesis of more complex molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, demonstrates the utility of bromo-fluorophenyl compounds in the pharmaceutical industry. Practical synthetic methodologies that minimize the use of toxic substances and optimize yields are crucial for large-scale production (Qiu et al., 2009).
Biologically Produced Diols
Research on the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol, where fluorophenyl compounds could potentially serve as precursors or analogs, underscores the relevance of such compounds in biotechnology and bioengineering. The emphasis is on developing cost-effective and environmentally sustainable methods for the recovery and purification of these diols, which have widespread applications in the production of polymers and biofuels (Xiu & Zeng, 2008).
Material Science and Photoluminescence
In material science, compounds featuring bromo-fluorophenyl groups are explored for their photoluminescent properties, contributing to the development of new optoelectronic materials. For example, research on quinazolines and pyrimidines, which may share reactive similarities with “3-(2-Bromo-6-fluorophenyl)propan-1-ol”, highlights the potential of such compounds in creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of these motifs into π-extended conjugated systems can lead to novel materials with desirable electroluminescent properties (Lipunova et al., 2018).
Environmental and Health Implications
The study of the environmental occurrence, exposure, and risks associated with organophosphorus chemicals like tris(1,3-dichloro-2-propyl)phosphate (TDCPP) provides a context for understanding the environmental and health implications of related bromo-fluorophenyl compounds. These studies are crucial for assessing the safety and potential risks of such compounds in consumer products and the environment (Wang et al., 2020).
Propriétés
IUPAC Name |
3-(2-bromo-6-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXRFXFNMJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-6-fluorophenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)


![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)



![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)